

Spectroscopic Analysis of 2,6-dichloro-3-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-3-nitrobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-dichloro-3-nitrobenzaldehyde**, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide presents expected data based on the analysis of structurally similar compounds and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

2,6-dichloro-3-nitrobenzaldehyde possesses a unique substitution pattern on the benzene ring which significantly influences its spectroscopic properties. The presence of two chlorine atoms, a nitro group, and an aldehyde group leads to characteristic signals in its NMR, IR, and MS spectra, which are invaluable for its identification and characterization.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,6-dichloro-3-nitrobenzaldehyde**, both ^1H and ^{13}C NMR are crucial for structural confirmation.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton and the two aromatic protons.

Table 1: Expected ^1H NMR Data for **2,6-dichloro-3-nitrobenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.4	Singlet	1H	Aldehyde (-CHO)
~8.2	Doublet	1H	Aromatic (H-4)
~7.8	Doublet	1H	Aromatic (H-5)

Note: Predicted values are based on the analysis of similar compounds such as 3-nitrobenzaldehyde and chlorinated benzaldehydes. The exact chemical shifts may vary depending on the solvent and experimental conditions.[\[1\]](#)[\[2\]](#)

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Expected ^{13}C NMR Data for **2,6-dichloro-3-nitrobenzaldehyde**

Chemical Shift (δ) ppm	Assignment
~188	Aldehyde (C=O)
~150	Aromatic (C-NO ₂)
~138	Aromatic (C-Cl)
~135	Aromatic (C-Cl)
~134	Aromatic (C-CHO)
~130	Aromatic (CH)
~128	Aromatic (CH)

Note: These are estimated chemical shifts. The signals for the quaternary carbons (C-NO₂, C-Cl, C-CHO) are typically weaker than those for the protonated carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,6-dichloro-3-nitrobenzaldehyde** is expected to show characteristic absorption bands for the aldehyde, nitro, and chloro-aromatic moieties.

Table 3: Expected IR Absorption Bands for **2,6-dichloro-3-nitrobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Weak-Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi doublet)
~1710	Strong	Aldehyde C=O stretch
~1600, ~1470	Medium	Aromatic C=C stretch
~1530	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~800-700	Strong	C-Cl stretch

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or liquid).[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2,6-dichloro-3-nitrobenzaldehyde**, the mass spectrum will show the molecular ion peak and characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for **2,6-dichloro-3-nitrobenzaldehyde**

m/z	Relative Intensity	Assignment
221/219	High	Molecular Ion $[M]^+$ (Isotopic pattern due to two Cl atoms)
191/189	Medium	$[M-NO]^+$
173/171	Medium	$[M-NO_2]^+$
142	Medium	$[M-NO_2-CO]^+$
111	High	$[C_6H_3Cl]^+$

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.[5][6][7]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-25 mg of the solid **2,6-dichloro-3-nitrobenzaldehyde** sample for 1H NMR and 50-100 mg for ^{13}C NMR.[8]
- Dissolve the sample in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry vial.[9]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8][9]
- Cap the NMR tube securely.

Data Acquisition:

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[\[10\]](#)
- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.[\[11\]](#)

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few milligrams) of **2,6-dichloro-3-nitrobenzaldehyde** in a volatile solvent like methylene chloride or acetone.[\[12\]](#)
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[\[12\]](#)

Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

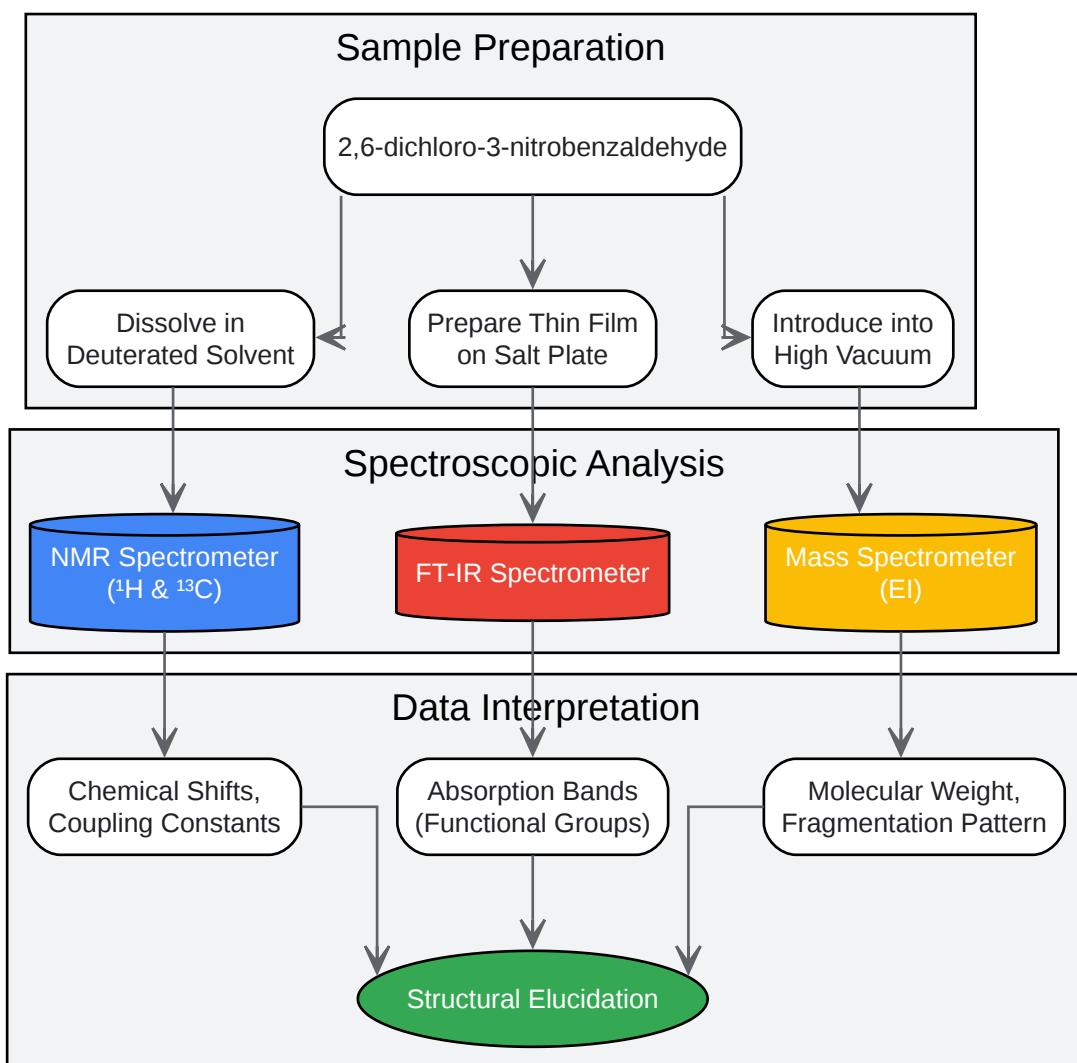
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[6]
- The sample is vaporized in the ion source under high vacuum.[13]

Ionization and Analysis:

- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6][13]
- A detector records the abundance of each ion, generating the mass spectrum.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,6-dichloro-3-nitrobenzaldehyde**.



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General workflow for spectroscopic analysis.

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